ブタフェナシル

概要

説明

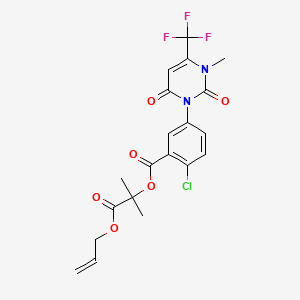

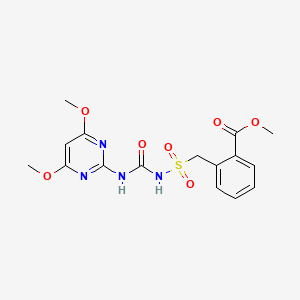

Butafenacil is an organic compound of the pyrimidinedione chemical class used as an herbicide . It acts by inhibiting the enzyme protoporphyrinogen oxidase to control broadleaf and some grass weeds in crops including cereals and canola .

Synthesis Analysis

The key step in the preparation of butafenacil involves the reaction between a phenyl isocyanate and an amine . Ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate were reacted in the presence of a base to form a substituted urea intermediate which was cyclised to the pyrimidinedione . Further standard chemical transformations generated the final product .Molecular Structure Analysis

Butafenacil has a molecular formula of C20H18ClF3N2O6 . Its average mass is 474.815 Da and its monoisotopic mass is 474.080536 Da .Chemical Reactions Analysis

Butafenacil is a broad-spectrum imide herbicide that inhibits protoporphyrinogen oxidase (PPOX), an enzyme that catalyzes oxidation of protoporphyrinogen IX to protoporphyrin IX during chlorophyll and heme biosynthesis .Physical And Chemical Properties Analysis

Butafenacil has a molar mass of 474.82 g·mol−1, a density of 1.37 g/mL, a melting point of 113 °C, and a solubility in water of 10 mg/L at 20 °C . Its log P value is 3.2 .科学的研究の応用

除草剤

ブタフェナシルは主に広域スペクトル除草剤として使用されます . それは、植物や動物のクロロフィルとヘム生合成中にプロトポルフィリンゲンIXをプロトポルフィリンIXに酸化を触媒する酵素であるプロトポルフィリンゲンオキシダーゼ(PPOX)を阻害します . これにより、幅広い広葉草およびイネ科雑草の防除に効果を発揮します .

ゼブラフィッシュ胚における貧血誘導物質

ブタフェナシルは、ゼブラフィッシュ胚の貧血の強力な誘導物質として特定されています . ブタフェナシルへの暴露は、評価されたすべての他のエンドポイントへの影響なしに、動脈循環を完全に廃止しました . この重度の貧血は、初期発生中の暴露後にヘモグロビンが完全に消失したことが原因でした .

プロトポルフィリンゲンオキシダーゼ(PPO)阻害剤

ブタフェナシルは、脊椎動物のヘム産生に必要ない酵素であるプロトポルフィリンゲンオキシダーゼ(PPO)を阻害します . この阻害はヘム産生の減少につながり、貧血を引き起こす可能性があります .

貧血誘導化学物質を特定するための陽性対照

ブタフェナシルは、貧血誘導化学物質を特定するための陽性対照として使用できます . ゼブラフィッシュ胚における貧血誘導におけるその一貫した効果により、そのような研究における信頼できる対照となっています .

変異型ポルフィリン症誘導化学物質を特定するための陽性対照

貧血に加えて、ブタフェナシルは変異型ポルフィリン症も誘発できます . したがって、この状態を誘導する化学物質を特定するための陽性対照として使用できます .

ヘム生合成の研究のためのツール

PPO阻害剤としての役割を考えると、ブタフェナシルはヘム生合成の研究のためのツールとして使用できます . PPOを阻害することにより、研究者はヘム産生の減少がさまざまな生物学的プロセスに与える影響を研究できます .

作用機序

Target of Action

Butafenacil is an organic compound of the pyrimidinedione chemical class used as an herbicide . The primary target of Butafenacil is the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme, a vital component for the production of chlorophyll in plants .

Mode of Action

Butafenacil acts by inhibiting the activity of PPO, thereby preventing the formation of chlorophyll . This inhibition results in the accumulation of protoporphyrin IX , a potent photosensitizer . The accumulated protoporphyrin IX activates oxygen, causing lipid peroxidation which leads to rapid loss of membrane integrity and function .

Biochemical Pathways

The inhibition of PPO disrupts the heme biosynthesis pathway, leading to a decrease in chlorophyll production . This disruption affects the plant’s ability to carry out photosynthesis, a critical process for energy production and growth .

Pharmacokinetics

It is known that butafenacil has a low aqueous solubility and a low volatility .

Result of Action

The molecular and cellular effects of Butafenacil’s action include chlorosis (loss of chlorophyll leading to yellowing) and necrosis (cell death) in plants . In a study using zebrafish embryos, it was found that Butafenacil can induce anemia due to a complete loss of hemoglobin following exposure during early development .

Safety and Hazards

将来の方向性

Butafenacil has been identified as a potent inducer of anemia in zebrafish embryos . This suggests that butafenacil may be a reliable positive control for identifying anemia- and variegate porphyria-inducing chemicals . This could lead to further studies and applications of Butafenacil in the future.

特性

IUPAC Name |

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDYYFXHPAIBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034365 | |

| Record name | Butafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134605-64-4 | |

| Record name | Butafenacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134605-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butafenacil [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134605644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butafenacil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAFENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z141CCP2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

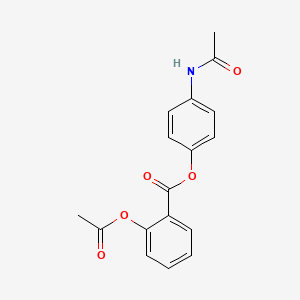

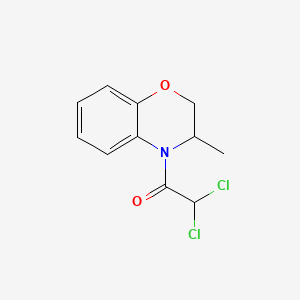

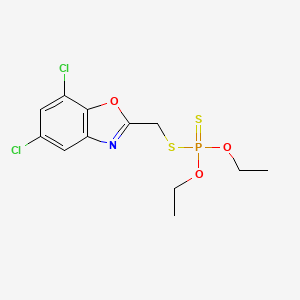

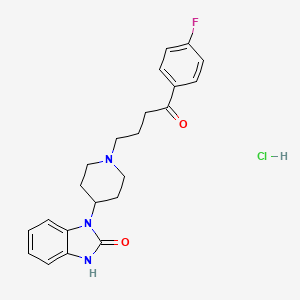

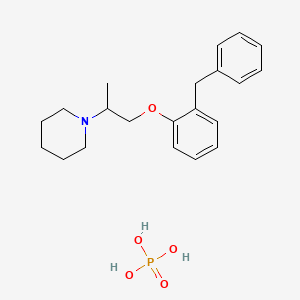

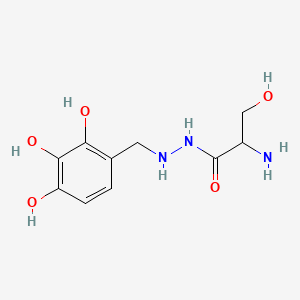

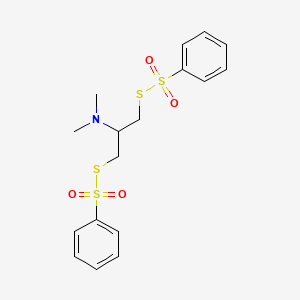

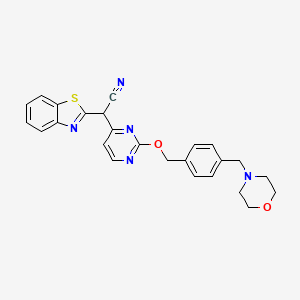

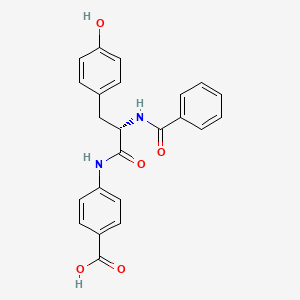

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)